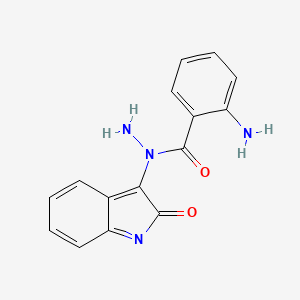
2-amino-N-(2-oxoindol-3-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(2-oxoindol-3-yl)benzohydrazide is an organic compound with the molecular formula C15H12N4O2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features an indole moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of 2-amino-N-(2-oxoindol-3-yl)benzohydrazide typically involves the reaction of 2-oxoindole-3-carboxylic acid hydrazide with an appropriate amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted synthesis, which has been shown to provide good yields and is more eco-friendly compared to conventional methods .
Chemical Reactions Analysis
2-amino-N-(2-oxoindol-3-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-amino-N-(2-oxoindol-3-yl)benzohydrazide involves its interaction with molecular targets such as metal ions in coordination complexes. The indole moiety allows for chelation with metal ions, forming stable complexes that can inhibit corrosion or exhibit biological activity. In medicinal applications, the compound may interact with cellular targets to exert anticancer effects, although the exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
2-amino-N-(2-oxoindol-3-yl)benzohydrazide can be compared with other similar compounds, such as:
2-amino-N-(2-aminobenzoyl)benzohydrazide: This compound also features a benzohydrazide moiety but differs in the substitution pattern on the benzene ring.
2-amino-N-(2-oxoindol-3-yl)thiazole-5-carboxamide: This compound includes a thiazole ring, which can provide different biological activities compared to the indole moiety. The uniqueness of this compound lies in its indole structure, which is known for its versatility and presence in many biologically active molecules.
Properties
CAS No. |
5061-17-6 |
|---|---|
Molecular Formula |
C15H12N4O2 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
2-amino-N-(2-oxoindol-3-yl)benzohydrazide |
InChI |
InChI=1S/C15H12N4O2/c16-11-7-3-1-5-9(11)15(21)19(17)13-10-6-2-4-8-12(10)18-14(13)20/h1-8H,16-17H2 |
InChI Key |
NUQVCAJHYBOSPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(C2=C3C=CC=CC3=NC2=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B12152003.png)
![1-Methyl-3-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12152005.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12152010.png)
![3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12152011.png)
![2,4-dimethyl-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-5-carboxamide](/img/structure/B12152016.png)
![5-(4-Ethoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12152017.png)
![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12152025.png)
![N-[(E)-(3-methoxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12152036.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B12152042.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B12152049.png)
![N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B12152051.png)
![N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12152058.png)
![1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-[(pyridin-4-yl)methyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B12152076.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12152078.png)
